Cas no 868967-15-1 (1-(azepan-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

1-(azepan-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one structure
868967-15-1 structure
Product name:1-(azepan-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one
CAS No:868967-15-1
MF:C18H20N6OS
MW:368.456001281738
CID:6093211
PubChem ID:7190437

1-(azepan-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(azepan-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one
    • 1-(azepan-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
    • 868967-15-1
    • AKOS024612670
    • 1-(azepan-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
    • F1835-0125
    • 1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
    • Inchi: 1S/C18H20N6OS/c25-17(23-11-5-1-2-6-12-23)13-26-16-9-8-15-20-21-18(24(15)22-16)14-7-3-4-10-19-14/h3-4,7-10H,1-2,5-6,11-13H2
    • InChI Key: FCTMHJYVPLZLGY-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCCCC1)CSC1=NN2C(C3=NC=CC=C3)=NN=C2C=C1

Computed Properties

  • Exact Mass: 368.14193046g/mol
  • Monoisotopic Mass: 368.14193046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų
  • XLogP3: 1.9

1-(azepan-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1835-0125-25mg
1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-15-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1835-0125-3mg
1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-15-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1835-0125-5mg
1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-15-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1835-0125-20mg
1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-15-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1835-0125-10μmol
1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-15-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1835-0125-20μmol
1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-15-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1835-0125-5μmol
1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-15-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1835-0125-40mg
1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-15-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1835-0125-10mg
1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-15-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1835-0125-50mg
1-(azepan-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868967-15-1 90%+
50mg
$160.0 2023-05-17

Additional information on 1-(azepan-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one

Recent Advances in the Study of 1-(azepan-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one (CAS: 868967-15-1)

The compound 1-(azepan-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one (CAS: 868967-15-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolopyridazine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to selectively inhibit specific kinases involved in inflammatory and oncogenic pathways. In vitro studies have demonstrated its high affinity for certain kinase targets, with IC50 values in the nanomolar range. This selectivity is attributed to the compound's unique structural features, including the azepane ring and the triazolopyridazine core, which facilitate optimal binding interactions with the target enzymes. These findings suggest that 868967-15-1 could serve as a valuable lead compound for the development of novel kinase inhibitors.

Further investigations have explored the compound's potential in addressing drug resistance, a major challenge in modern therapeutics. Preliminary data indicate that 868967-15-1 can overcome resistance mechanisms in certain cancer cell lines, making it a promising candidate for combination therapies. Researchers have also investigated its metabolic stability and toxicity profile, with results suggesting favorable pharmacokinetic properties for further development. These studies underscore the compound's potential as a versatile tool in both basic research and drug discovery.

In addition to its kinase inhibitory activity, recent studies have highlighted the compound's role in modulating other biological targets. For instance, it has been shown to interact with certain G-protein-coupled receptors (GPCRs), opening new avenues for its application in neurological and cardiovascular diseases. The dual-targeting capability of 868967-15-1 makes it particularly attractive for multifactorial diseases where simultaneous modulation of multiple pathways is desired. However, further studies are needed to fully characterize its off-target effects and optimize its selectivity.

The synthesis and structural optimization of 868967-15-1 have also been a focus of recent research. Several analogs have been developed to improve its bioavailability and reduce potential side effects. Structure-activity relationship (SAR) studies have identified key modifications that enhance its potency and selectivity, providing a foundation for the design of next-generation derivatives. These efforts are critical for advancing the compound from the preclinical stage to clinical trials.

In conclusion, the compound 1-(azepan-1-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one (CAS: 868967-15-1) represents a promising candidate for therapeutic development, with demonstrated efficacy in modulating key biological targets. Its unique structural features and versatile pharmacological profile make it a valuable asset in the chemical biology and pharmaceutical research landscape. Future studies should focus on further elucidating its mechanisms, optimizing its properties, and exploring its clinical potential.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd